molecular formula C15H20BNO2 B2413837 3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile CAS No. 914810-59-6

3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile

Cat. No.: B2413837
CAS No.: 914810-59-6
M. Wt: 257.14
InChI Key: BBWKWZHNONSMMB-UHFFFAOYSA-N
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Description

Beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile: is a chemical compound that features a dioxaborolane ring attached to a benzene ring with a propanenitrile group

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms in a target molecule, facilitating various chemical transformations.

Biochemical Pathways

It’s worth noting that the compound’s potential to participate in borylation reactions could influence a variety of biochemical processes, depending on the specific context of its use .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution within a biological system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known to be insoluble in water but soluble in organic solvents like chloroform, ether, and dichloromethane . Therefore, the presence of these solvents could enhance the compound’s reactivity. Additionally, the compound may hydrolyze under humid conditions , which could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a benzene derivative containing a propanenitrile group. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: Beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWKWZHNONSMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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